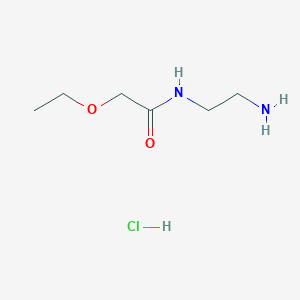

N-(2-Aminoethyl)-2-ethoxyacetamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

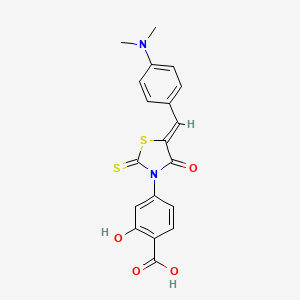

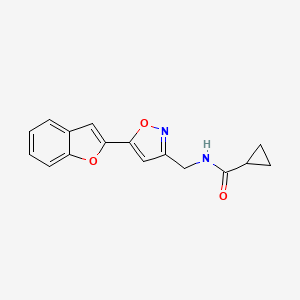

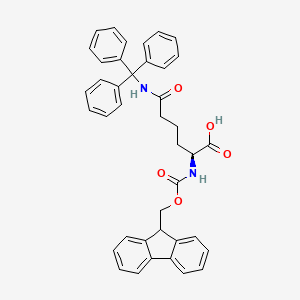

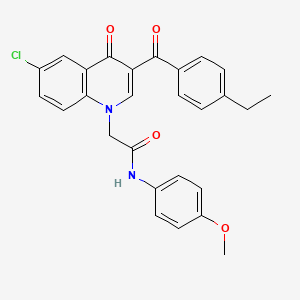

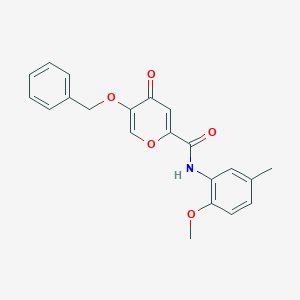

Molecular Structure Analysis

The molecular structure of “N-(2-Aminoethyl)-2-ethoxyacetamide;hydrochloride” would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving “N-(2-Aminoethyl)-2-ethoxyacetamide;hydrochloride” would depend on its specific structure and the conditions under which the reactions occur. Amines, for example, can undergo a variety of reactions, including acylation, alkylation, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Aminoethyl)-2-ethoxyacetamide;hydrochloride” would be determined by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications

Nanocellulose Aerogels

The compound has been used in the synthesis and characterization of amine-modified spherical nanocellulose aerogels . The N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS)-CNC aerogel was successfully fabricated either by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels into which the amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS .

Adsorption of Formaldehyde

The compound has been used in the preparation of Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane Composite Aerogel and its Adsorption Properties for Formaldehyde . The adsorption of formaldehyde by the MCC/APMDS composite aerogel mainly relied upon the reaction of the protonated –NH3+ group in APMDS with formaldehyde to form a Schiff base to achieve the effect of deformaldehyde .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with angiotensin-converting enzyme 2 (ace2) and other proteins .

Mode of Action

It’s suggested that similar compounds may inhibit ace2, preventing certain actions from occurring . This interaction could lead to a conformational change in ACE2, potentially preventing viral attachment and entry .

Biochemical Pathways

Compounds with similar structures have been associated with the angiotensin ii pathway . Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption .

Result of Action

Similar compounds have been associated with potential therapeutic effects in cardiovascular disease and severe acute respiratory syndrome .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-aminoethyl)-2-ethoxyacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c1-2-10-5-6(9)8-4-3-7;/h2-5,7H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSIWOWPZAKSKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-2-ethoxyacetamide;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(thiophen-2-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2500471.png)

![Methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2500474.png)

![3,3-Dimethyl-1-[6-(trifluoromethyl)pyridine-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2500478.png)

![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)